molecular formula C15H12BrN3O5 B5856364 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5856364
M. Wt: 394.18 g/mol
InChI Key: UJKPWWGITLYULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely used in scientific research. This compound was first developed as an anti-cancer drug, but later found to have other applications as well.

Mechanism of Action

4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 inhibits the activity of several kinases in the MAPK/ERK pathway, including RAF, MEK, and ERK. This pathway is involved in cell proliferation and survival, and is often dysregulated in cancer cells. 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these pathways, 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 leads to a decrease in cell proliferation and angiogenesis, which results in the inhibition of cancer growth.
Biochemical and Physiological Effects:
4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, and its mechanism of action is well understood. However, 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 has some limitations as well. It has been shown to have off-target effects, which can complicate its use in experiments. Additionally, its anti-cancer properties may limit its use in other areas of research.

Future Directions

There are several future directions for the study of 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006. One area of research is the development of more specific inhibitors that target individual kinases in the MAPK/ERK pathway. Another area of research is the study of 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 in combination with other drugs, to determine if it can enhance their efficacy. Additionally, 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 has been studied for its potential use in the treatment of autoimmune diseases, and further research in this area is needed.

Synthesis Methods

The synthesis of 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 involves several steps. The first step is the reaction between 4-bromoaniline and 4-nitrophenol to form 4-bromo-2-nitrophenol. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding acetal. The acetal is then reacted with 4-aminobenzoic acid to form the final product, 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006.

Scientific Research Applications

4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. 4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide 43-9006 works by inhibiting the activity of several kinases, including RAF, VEGFR, and PDGFR. This leads to a decrease in cell proliferation and angiogenesis, which are important processes in cancer growth.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O5/c16-11-3-1-10(2-4-11)15(17)18-24-14(20)9-23-13-7-5-12(6-8-13)19(21)22/h1-8H,9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKPWWGITLYULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.